molecular formula C25H26N6O B1678085 Pratosartan CAS No. 153804-05-8

Pratosartan

Cat. No.: B1678085
CAS No.: 153804-05-8
M. Wt: 426.5 g/mol
InChI Key: KCTFTBCZZUBAKN-UHFFFAOYSA-N
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Description

Pratosartan (chemical name : this compound (chemical name: FW 7203 ), developed by Kotobuki Pharmaceutical Co. Ltd., is an angiotensin II type 1 receptor blocker (ARB) used as an antihypertensive drug . Unlike some other ARBs, this compound features an oxo (C=O) moiety in its chemical structure, rather than a carboxylic acid moiety. This unique structural feature accommodates a postulated second positively charged portion of angiotensin II receptors . This compound is an active form, not a prodrug.

Preparation Methods

The synthetic routes and reaction conditions for pratosartan are not widely documented in the available literature. it is known that this compound is an AT1 receptor antagonist, which means it selectively blocks the angiotensin II type 1 receptor. Industrial production methods may involve specialized processes, but specific details remain proprietary.

Chemical Reactions Analysis

Pratosartan likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Unfortunately, precise reagents and conditions are not publicly disclosed. Major products formed from these reactions are also not extensively reported.

Mechanism of Action

Pratosartan’s mechanism of action involves blocking the angiotensin II type 1 receptor (AT1R). By doing so, it modulates the renin-angiotensin-aldosterone system, leading to vasodilation and blood pressure reduction. The molecular targets and pathways involved in this process are not fully elucidated.

Comparison with Similar Compounds

While pratosartan shares the ARB class with other drugs like losartan, its unique structural features set it apart. Further research is needed to explore its distinct advantages over other ARBs.

Properties

IUPAC Name

2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c1-2-7-23-26-21-10-5-6-11-22(32)24(21)31(23)16-17-12-14-18(15-13-17)19-8-3-4-9-20(19)25-27-29-30-28-25/h3-4,8-9,12-15H,2,5-7,10-11,16H2,1H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTFTBCZZUBAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870016
Record name 2-Propyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153804-05-8
Record name Pratosartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153804-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pratosartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153804058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRATOSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66VLQ6E6DL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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